molecular formula C15H19N3O2 B12799996 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- CAS No. 136723-00-7

1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl-

Cat. No.: B12799996
CAS No.: 136723-00-7
M. Wt: 273.33 g/mol
InChI Key: CCIDXHRGBIOSBB-UHFFFAOYSA-N
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Description

1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a benzodiazepine core. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

The synthesis of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- typically involves multiple steps. One common method starts with the selective acylation of a β-nitrogen atom, followed by condensation with isatoic anhydride. The final step involves cyclization using HATU/DIPEA to form the seven-member benzodiazepine ring . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes and bind to proteins, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some derivatives of this compound have shown kinase inhibitory activity, which is crucial for their anticancer properties .

Comparison with Similar Compounds

1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- can be compared with other similar compounds, such as:

Properties

CAS No.

136723-00-7

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

12-methyl-11-propyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-triene-2,3-dione

InChI

InChI=1S/C15H19N3O2/c1-3-7-17-9-11-5-4-6-12-13(11)18(8-10(17)2)15(20)14(19)16-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19)

InChI Key

CCIDXHRGBIOSBB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CC=C2)NC(=O)C(=O)N3CC1C

Origin of Product

United States

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